Cas no 921845-04-7 (N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide)

N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
- 921845-04-7
- N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- AKOS004952156
- F2202-1480
-
- Inchi: 1S/C17H19N3O2S/c1-2-11-5-3-4-6-14(11)19-15(21)9-13-10-23-17(18-13)20-16(22)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,21)(H,18,20,22)
- InChI Key: RZXZAXDIYJGXBP-UHFFFAOYSA-N
- SMILES: C1(C(NC2=NC(CC(NC3=CC=CC=C3CC)=O)=CS2)=O)CC1
Computed Properties
- Exact Mass: 329.11979803g/mol
- Monoisotopic Mass: 329.11979803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 99.3Ų
N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-1480-2mg |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-30mg |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-20mg |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-5μmol |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-20μmol |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-4mg |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-5mg |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-10μmol |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-3mg |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-1480-1mg |
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-04-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Related Literature
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
N-(4-{(2-Ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide: A Comprehensive Overview
The compound with CAS No. 921845-04-7, known as N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a 1,3-thiazole ring system and a cyclopropane moiety, both of which contribute to its distinctive chemical properties and potential biological activities.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly due to their ability to modulate various cellular pathways and exhibit potent bioactivity. The presence of the cyclopropane group in this compound further enhances its structural complexity and potential for interactions with biological targets. Researchers have demonstrated that such structures can serve as effective scaffolds for designing novel therapeutic agents with improved pharmacokinetic profiles.
The synthesis of N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves a series of intricate organic reactions, including coupling reactions and cyclization processes. These methods ensure the precise assembly of the molecule's components, enabling the exploration of its chemical properties and biological effects. The compound's stability under various conditions has been thoroughly investigated, making it a promising candidate for further preclinical studies.
One of the most intriguing aspects of this compound is its potential application in the development of antimicrobial agents. Recent research has shown that thiazole-containing molecules can exhibit potent activity against a wide range of pathogens, including bacteria and fungi. The integration of the cyclopropane group into this structure may further enhance its efficacy by increasing membrane permeability or disrupting cellular processes in a unique manner.
In addition to its antimicrobial properties, this compound has also been explored for its role in anti-inflammatory therapies. The thiazole ring system is known to interact with key inflammatory mediators, potentially reducing oxidative stress and modulating immune responses. The combination of this activity with the cyclopropane's structural flexibility makes this compound a versatile candidate for addressing inflammatory diseases.
The pharmacokinetic profile of N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has been extensively studied to evaluate its suitability as a drug candidate. Research indicates that the compound exhibits favorable absorption and distribution characteristics, which are critical for achieving therapeutic concentrations in target tissues. Furthermore, its metabolic stability has been optimized through careful design, ensuring prolonged duration of action and reduced toxicity.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinities with various biological targets, such as enzymes and receptors involved in disease pathways. The results suggest that this compound has the potential to act as a selective inhibitor or activator of specific molecular targets, depending on its structural configuration.
Collaborative efforts between academic institutions and pharmaceutical companies have further expanded our understanding of this compound's therapeutic potential. Ongoing clinical trials are currently investigating its efficacy in treating infectious diseases and inflammatory conditions. Preliminary results have shown promising outcomes, particularly in terms of safety profiles and tolerability.
In conclusion, N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a compelling candidate for developing innovative therapeutic solutions. As research continues to unfold, this compound holds great promise for addressing unmet medical needs and improving patient outcomes worldwide.
921845-04-7 (N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide) Related Products
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)



